molecular formula C18H16O5 B2637166 3-(2,4-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one CAS No. 6468-59-3

3-(2,4-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one

Cat. No.: B2637166
CAS No.: 6468-59-3
M. Wt: 312.321
InChI Key: IUZBJUWPEPOOHA-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)-7-methoxy-2H-chromen-2-one (CAS Number: 554430-78-3) is a synthetic coumarin derivative of significant interest in medicinal and organic chemistry research. With a molecular formula of C19H18O5 and a molecular weight of 326.34 g/mol, this compound serves as a versatile scaffold for the development of novel bioactive molecules . Coumarins modified at the C3 position, such as this dimethoxyphenyl-substituted analogue, are frequently explored for their potential enzyme inhibitory activity . Research on closely related structures has demonstrated promising inhibitory effects against monoamine oxidase B (MAO-B), a key target in neurodegenerative disease research . Furthermore, such substitutions are coveted in the development of new antibacterial agents, as structure-activity relationship (SAR) studies indicate that the C3 and C4 positions of the coumarin nucleus are critical for antibacterial activity . This makes the compound a valuable template for synthesizing and screening new chemical entities against multidrug-resistant bacterial strains. This product is intended for research and development purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this high-purity compound as a key intermediate in organic synthesis, a building block for creating compound libraries, or a reference standard in biochemical assays.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-7-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-12-5-4-11-8-15(18(19)23-16(11)9-12)14-7-6-13(21-2)10-17(14)22-3/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZBJUWPEPOOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 7-methoxy-4-hydroxycoumarin under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is obtained through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the chromenone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : This compound serves as a precursor in the synthesis of more complex organic molecules.
  • Coordination Chemistry : It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.

Biology

  • Antimicrobial Activity : Studies have shown that 3-(2,4-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one exhibits significant antimicrobial properties against various pathogens.
  • Antioxidant Properties : The compound demonstrates antioxidant activity by scavenging free radicals and reducing oxidative stress.

Medicine

  • Potential Anticancer Agent : Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Investigations into its anti-inflammatory properties suggest it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Industry

  • Material Development : It is utilized in developing new materials such as organic semiconductors and dyes due to its unique chemical properties.
Activity TypeDescriptionReference
AntimicrobialEffective against multiple bacterial strains
AntioxidantReduces oxidative stress
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryModulates inflammatory pathways

Case Studies

Several studies have explored the applications and effects of this compound:

  • Anticancer Research :
    • A study published in a peer-reviewed journal investigated the anticancer properties of this compound on breast cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways.
  • Antioxidant Studies :
    • In vitro assays demonstrated that the compound effectively scavenges free radicals, suggesting potential use in formulations aimed at reducing oxidative damage in biological systems.
  • Material Science Applications :
    • Research into its use as a dye showed promising results for applications in organic photovoltaics, where its unique absorption characteristics could enhance light-harvesting efficiency.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammation and cancer, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s distinctiveness arises from its 2,4-dimethoxyphenyl substituent and the 7-methoxy group on the coumarin scaffold. Below is a comparative analysis with analogous coumarin derivatives:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Features Source
Target Compound : 3-(2,4-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one 2,4-(OCH3)Ph, 7-OCH3, 4-OCH2CH2OCH3 C21H22O6 370.4 Enhanced lipophilicity due to dimethoxy groups
4-Hydroxy-7-methoxy-3-phenyl-2H-chromen-2-one 3-Ph, 4-OH, 7-OCH3 C16H12O4 268.27 Hydroxyl group increases polarity
7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one 3-(4-OCH3Ph), 7-OH C16H12O4 268.27 Potential antioxidant activity
3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one 4-Cl, 7-OCH3, 4-CH3 C17H13ClO3 300.74 Chlorine enhances antimicrobial potential
3-(2-Chlorophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one 2-Cl, 7-OH, 4-CH3 C16H11ClO3 286.71 Demonstrated antifungal activity

Substituent Effects on Bioactivity

  • Methoxy Groups : The dimethoxy substitution in the target compound likely enhances lipophilicity , improving membrane permeability compared to hydroxylated analogs (e.g., 7-hydroxy derivatives in ). Methoxy groups are also associated with reduced metabolic degradation .
  • Chlorine Substitution: Chlorinated derivatives (e.g., ) show pronounced antimicrobial activity, attributed to electron-withdrawing effects that disrupt microbial enzymes.

Biological Activity

3-(2,4-Dimethoxyphenyl)-7-methoxy-2H-chromen-2-one is a synthetic compound belonging to the chromone class, characterized by a benzopyranone structure. Its unique substitution pattern, particularly the presence of methoxy groups, contributes to its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is depicted as follows:

C18H18O5\text{C}_{18}\text{H}_{18}\text{O}_5

This compound features:

  • A chromenone core with a methoxy group at the 7-position.
  • A dimethoxyphenyl group at the 3-position.

The methoxy substitutions enhance lipophilicity and potentially increase bioavailability, making it a candidate for further pharmacological studies.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms:

  • Mitochondrial Pathway Activation : The compound may trigger mitochondrial apoptotic pathways leading to increased reactive oxygen species (ROS) accumulation.
  • Cell Line Testing : In studies involving different cancer cell lines (e.g., MCF-7), the compound demonstrated cytotoxicity with IC50 values comparable to established anticancer agents .
Cell Line IC50 (µM) Mechanism
MCF-74.33Induction of apoptosis
HePG-25.55ROS accumulation and cell cycle arrest

Antioxidant Activity

This compound shows potent antioxidant properties. It acts by scavenging free radicals and inhibiting oxidative stress, which is crucial for preventing cellular damage associated with various diseases.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary investigations suggest effectiveness against several bacterial strains, indicating its potential as a therapeutic agent in treating infections .

The mechanism of action of this compound involves interactions with various molecular targets:

  • Antioxidant Mechanism : The compound scavenges free radicals and inhibits lipid peroxidation.
  • Enzyme Interaction : It may inhibit enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Binding : The compound's structure allows it to bind to specific receptors, modulating signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Cytotoxicity Studies : A study demonstrated that the compound exhibited significant cytotoxic effects on breast cancer cell lines with an IC50 value lower than many existing treatments .
  • Molecular Docking Studies : Molecular docking analyses have shown strong binding affinity to key proteins involved in cancer progression, supporting its potential as an anticancer agent .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Structure Features Biological Activity
7-Methoxy-4-methylcoumarinMethoxy and methyl groupsAntioxidant and anticancer
6-HydroxychromoneHydroxy group on the chromone ringAnticancer and anti-inflammatory
4-MethylumbelliferoneMethyl group and umbelliferone structureAntioxidant and enzyme inhibition

The presence of two methoxy groups on the phenyl ring in this compound enhances its biological activity compared to other chromones.

Q & A

Q. What are the common synthetic routes for 3-(2,4-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one?

The compound is typically synthesized via a multi-step process involving:

  • Coupling reactions : Reacting resorcinol with 2-(2,4-dimethoxyphenyl)acetic acid using BF₃·OEt₂ as a Lewis acid catalyst to form an intermediate chromenone scaffold .
  • Demethylation : Selective removal of methoxy groups using reagents like mesyl chloride in DMF, followed by cyclization with NaBH₄ in ethanol to yield the final product .
  • Derivatization : Modifying substituents via nucleophilic substitution or condensation reactions, as seen in analogous coumarin derivatives .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substitution patterns (e.g., methoxy groups at C-2,4 and C-7) .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for the chromenone core) .
  • UV/Vis : Monitors π→π* transitions of the conjugated coumarin system, useful for purity assessment .

Q. How is HPLC employed in purity analysis?

Reverse-phase HPLC with UV detection (e.g., C18 columns, methanol/water mobile phase) ensures ≥98% purity by resolving unreacted intermediates or byproducts. Gradient elution optimizes separation efficiency .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities?

Single-crystal X-ray diffraction provides:

  • Unit cell parameters (e.g., triclinic system, space group P1) and bond lengths/angles, confirming the chromenone backbone .
  • Intermolecular interactions : π-π stacking between aromatic rings (3.8–4.2 Å spacing) and hydrogen bonding networks, influencing crystal packing .
  • Software tools : SHELXL for refinement, leveraging intensity data to resolve disorder or twinning .

Q. How to address contradictions in synthetic yields across studies?

Discrepancies arise from:

  • Catalyst efficiency : BF₃·OEt₂ vs. alternative Lewis acids (e.g., ZnCl₂) affecting reaction rates .
  • Purification methods : Column chromatography vs. recrystallization impacts recovery .
  • Reaction optimization : Systematic DOE (Design of Experiments) to vary temperature, solvent, and stoichiometry improves reproducibility .

Q. What strategies enhance bioactivity through structural modifications?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -NO₂ at C-8) or bulky moieties (e.g., thiazole rings) alters electron density and steric hindrance, impacting target binding .
  • Hybrid analogs : Combining chromenone with flavanone or β-nitrostyrene scaffolds enhances multitarget activity (e.g., antimicrobial or anticancer) .

Q. How do computational methods predict biological interactions?

  • Molecular docking : Simulates ligand-receptor binding (e.g., MtrA response regulator in Mycobacterium tuberculosis) using AutoDock or Schrödinger .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity trends .

Methodological Challenges

Q. How to refine crystallographic data for disordered structures?

  • Use SHELXL restraints to model partial occupancy or thermal motion .
  • Validate with R-factor convergence (e.g., R₁ < 0.05) and electron density maps (e.g., omit maps for ambiguous regions) .

Q. What are best practices for handling sensitive intermediates?

  • Protect hydroxyl groups (e.g., silylation) during synthesis to prevent side reactions .
  • Use anhydrous conditions and inert atmospheres (N₂/Ar) for NaBH₄-mediated cyclization .

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